

An In-depth Technical Guide to 3,4,5-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4,5-Trimethoxybenzonitrile**

Cat. No.: **B158541**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzonitrile (CAS No. 1885-35-4) is a pivotal chemical intermediate, distinguished by its nitrile functional group and a 3,4,5-trimethoxyphenyl moiety. This aromatic compound serves as a crucial building block in the synthesis of a variety of complex organic molecules and heterocyclic systems. Notably, the 3,4,5-trimethoxyphenyl group is a recognized pharmacophore present in numerous biologically active compounds, particularly in the realm of oncology. Its derivatives are extensively investigated as potent anticancer agents, primarily for their ability to inhibit tubulin polymerization. This guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and relevant experimental protocols associated with **3,4,5-Trimethoxybenzonitrile**, intended for professionals in chemical synthesis and drug discovery.

Physicochemical Properties

3,4,5-Trimethoxybenzonitrile is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	1885-35-4	
Molecular Formula	C ₁₀ H ₁₁ NO ₃	
Molecular Weight	193.20 g/mol	
Melting Point	91-94 °C	
Boiling Point	180-185 °C at 10 mmHg	
Appearance	Powder	
SMILES	COc1cc(cc(OC)c1OC)C#N	
InChI Key	OSBQUSPVORCDCU- UHFFFAOYSA-N	

Synthesis

3,4,5-Trimethoxybenzonitrile can be synthesized from its corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde, through a one-pot reaction with hydroxylamine hydrochloride. The following protocol is a representative method adapted from general procedures for the conversion of aldehydes to nitriles.

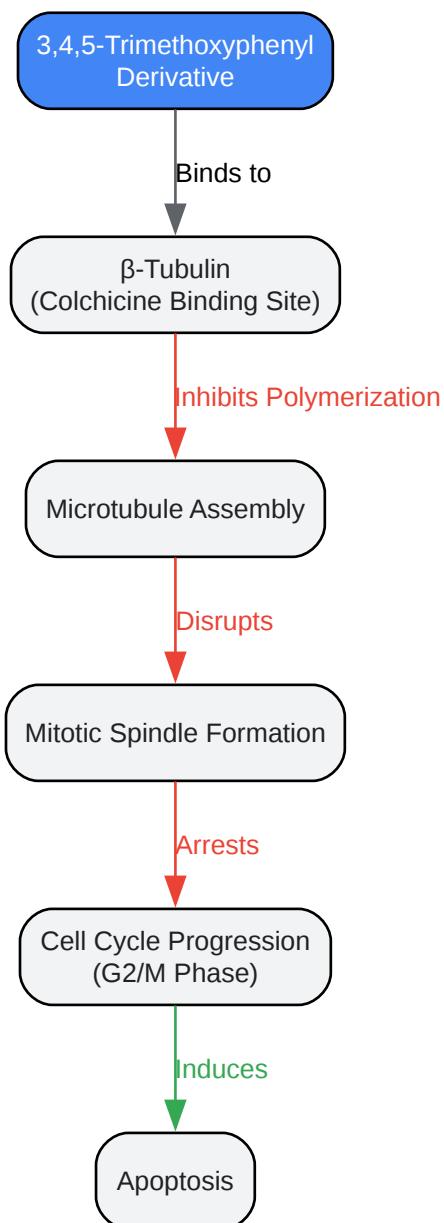
Experimental Protocol: Synthesis from 3,4,5-Trimethoxybenzaldehyde

Objective: To synthesize **3,4,5-Trimethoxybenzonitrile** by the dehydration of the corresponding aldoxime, formed *in situ* from 3,4,5-trimethoxybenzaldehyde and hydroxylamine hydrochloride.

Materials:

- 3,4,5-Trimethoxybenzaldehyde
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Anhydrous Ferrous Sulfate (FeSO₄)

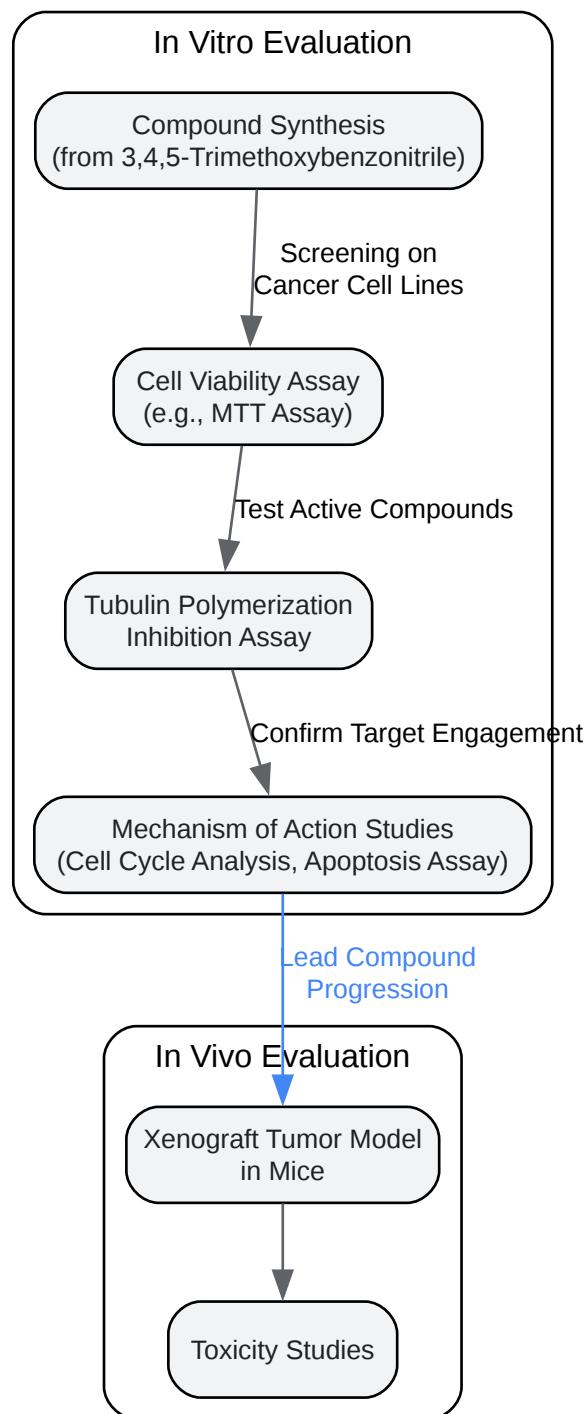
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography


Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous ferrous sulfate (1.0 eq).
- Add N,N-Dimethylformamide (DMF) to the flask to serve as the solvent.
- Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
- Upon completion of the reaction (typically within 3-6 hours), cool the mixture to room temperature.
- Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers and wash sequentially with water and brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **3,4,5-Trimethoxybenzonitrile** by column chromatography on silica gel to yield the final product.

Biological Activity and Mechanism of Action

The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, particularly for its role in anticancer agents that target tubulin. While **3,4,5-Trimethoxybenzonitrile** itself is primarily a synthetic intermediate, its derivatives have been shown to be potent inhibitors of tubulin polymerization.


Mechanism of Action: Compounds incorporating the TMP moiety often bind to the colchicine-binding site on β -tubulin. This interaction disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.

[Click to download full resolution via product page](#)*Signaling pathway of TMP derivatives as tubulin inhibitors.*

Experimental Workflows for Biological Evaluation

The evaluation of novel compounds derived from **3,4,5-Trimethoxybenzonitrile** for anticancer activity typically follows a multi-step workflow, beginning with in vitro assays and potentially progressing to in vivo models.

[Click to download full resolution via product page](#)

General experimental workflow for anticancer drug discovery.

In Vitro Tubulin Polymerization Inhibition Assay

Objective: To quantitatively measure the inhibitory effect of a test compound on the assembly of purified tubulin into microtubules.

Materials:

- Purified bovine brain tubulin (>97% pure)
- General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
- Guanosine-5'-triphosphate (GTP)
- Test compound dissolved in DMSO
- Positive control (e.g., Colchicine)
- Vehicle control (DMSO)
- 96-well microplate
- Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a stock solution of the test compound in DMSO. Create serial dilutions to test a range of concentrations.
- Pre-warm the microplate reader to 37°C.
- On ice, prepare the tubulin reaction mix. For each well, mix tubulin with General Tubulin Buffer and GTP.
- Add 10 µL of the test compound, positive control, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.
- To initiate the polymerization reaction, add 90 µL of the ice-cold tubulin reaction mix to each well.

- Immediately place the plate in the pre-warmed microplate reader and begin monitoring the absorbance at 340 nm every minute for 60 minutes.
- Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound to the vehicle control to determine the extent of inhibition. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a test compound on a panel of cancer cell lines.

Materials:

- Cancer cell lines of interest (e.g., MCF-7, HCT116)
- Complete cell culture medium
- Test compound dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or SDS in HCl)
- 96-well cell culture plates
- Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

- Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
- Prepare serial dilutions of the test compound in cell culture medium.
- Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated cells.

- Incubate the plates for a specified period (e.g., 48 or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- Add the solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance of each well using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC_{50} value.

Conclusion

3,4,5-Trimethoxybenzonitrile is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its core 3,4,5-trimethoxyphenyl structure is a key pharmacophore for targeting tubulin, a clinically validated target in cancer therapy. The protocols and data presented in this guide offer a foundational resource for researchers and scientists working on the synthesis and biological evaluation of new chemical entities derived from this important building block.

- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4,5-Trimethoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158541#3-4-5-trimethoxybenzonitrile-cas-number-1885-35-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com